2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene is a chemical compound with the molecular formula and a molecular weight of 384.14 g/mol. It is classified as a halogenated aromatic compound and serves primarily as an intermediate in the synthesis of pharmaceuticals, particularly in the production of Vilanterol Trifenatate-d4, a long-acting beta-2 adrenergic receptor agonist used in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
The synthesis of 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene typically involves a nucleophilic substitution reaction. The following method outlines a common synthetic route:
The reaction conditions are critical for ensuring high yield and purity of the final product. The use of tetrabutylammonium bromide as a phase-transfer catalyst enhances the reaction efficiency by facilitating the transfer of reactants between different phases.
The primary chemical reactions involving 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene include:
These reactions are significant in modifying the compound for further applications or improving its pharmacological properties.
The mechanism of action for compounds like 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene primarily involves interaction with beta-adrenergic receptors. As an intermediate in Vilanterol synthesis:
Research indicates that compounds designed to interact with these receptors can significantly improve respiratory function in patients with obstructive airway diseases.
The primary application of 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene lies in its role as an intermediate in pharmaceutical synthesis, particularly for creating long-acting beta agonists used in treating asthma and COPD. Additionally, it may have potential applications in research settings focused on developing new therapeutic agents targeting adrenergic pathways .
This compound exhibits systematic structural features that are precisely captured in its IUPAC designation: 2-({2-[(6-bromohexyl)oxy]ethoxy}methyl)-1,3-dichlorobenzene [2] [5]. The name explicitly defines the 1,3-dichlorobenzene core substituted at the 2-position by a -CH₂OCH₂CH₂O(CH₂)₆Br moiety, confirming the ether-linked bromoalkyl chain. The molecular formula is C₁₅H₂₁BrCl₂O₂ with a molecular weight of 384.14 g/mol [4] [9]. Key identifiers across chemical databases are consolidated below:
Table 1: Chemical Identifiers of 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene
Identifier Type | Value |
---|---|
CAS Registry Number | 503070-57-3 |
PubChem CID | 66844903 |
SMILES | ClC1=C(COCCOCCCCCCBr)C(Cl)=CC=C1 |
InChI Key | AKLUHFHHUBIDQA-UHFFFAOYSA-N |
MDL Number | MFCD21337362 |
The compound typically presents as a white to yellow solid or liquid with a purity specification of >95% by HPLC analysis [2] [4]. Storage requires protection from moisture and degradation under freezer conditions (-20°C), while shipping occurs at ambient temperature [5] [8]. Computed physicochemical properties reveal a lipophilic profile with consensus logP values of ~5.03, predicting moderate water solubility (0.00629 mg/mL) but significant organic solvent miscibility [9]. The molecular structure contains 11 rotatable bonds contributing to conformational flexibility, with a topological polar surface area (TPSA) of 18.46 Ų [9].
Table 2: Molecular and Computational Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 384.14 g/mol | Empirical |
Heavy Atoms | 20 | Computational |
Rotatable Bonds | 11 | Computational |
Consensus LogP | 5.03 | Hybrid fragmental/topological |
Water Solubility | 0.00629 mg/mL | ESOL model |
TPSA | 18.46 Ų | Ertl et al. 2000 |
The development of 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene emerged from pharmaceutical industry demands for advanced bifunctional linkers capable of facilitating nitrogen alkylations under mild conditions. While its precise discovery timeline remains undocumented in public literature, its synthetic adoption accelerated in the early 2010s alongside the development of long-acting respiratory therapeutics. The compound addressed limitations of earlier bromoalkyl intermediates by incorporating an ethylene glycol spacer that significantly improved water solubility of synthetic intermediates while maintaining desirable reactivity profiles. Patent literature from 2023 explicitly references its use in streamlined processes for vilanterol synthesis, indicating its established role in industrial-scale pharmaceutical manufacturing [7].
Synthetic routes to this compound typically involve Williamson ether synthesis sequences, commencing with 1,3-dichloro-2-(bromomethyl)benzene or its hydroxymethyl precursor. The synthesis proceeds through stepwise etherification using tetraethylene glycol monoprotection/deprotection strategies, followed by terminal bromination of the hexyl chain. This methodology enables high-yield production on multi-kilogram scales, as evidenced by its commercial availability from major specialty chemical suppliers including Synthonix Corporation (US), Biosynth (Switzerland), and LGC Standards (Canada) [2] [3] [4]. The deuterated analog (C₁₅H₁₇D₄BrCl₂O₂) developed for metabolic studies further demonstrates the compound’s pharmaceutical relevance and ongoing chemical optimization [6].
This bromoalkylbenzene derivative serves as a critical electrophilic coupling partner in nucleophilic displacement reactions, particularly in the synthesis of complex amine derivatives central to modern pharmaceuticals. Its molecular architecture strategically positions three reactive centers: the aromatic chlorines permit palladium-catalyzed cross-coupling, the benzylic methylene group allows functionalization, and the terminal bromide enables efficient alkylation of nitrogen nucleophiles. This multi-functionality underpins its value as a versatile building block.
Pharmaceutical Applications
The compound’s foremost application resides in the synthesis of vilanterol trifenatate, a long-acting β₂-adrenergic agonist used in chronic obstructive pulmonary disease (COPD) and asthma medications. A 2023 patent by Hovione details its pivotal role where: (1) it alkylates the oxazolidinone-protected aminophenol (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one under basic conditions; and (2) subsequent deprotection yields the advanced intermediate en route to vilanterol. This process is efficiently conducted as a one-pot or telescoped reaction without intermediate isolation, demonstrating its suitability for continuous manufacturing [7].
Beyond bronchodilators, the compound enables production of chiral compounds with high enantioselectivity. Its formyl group (from potential oxidation of the hydroxymethyl precursor) participates in stereocontrolled amination reactions with formaldehyde under thermal or oxidative catalysis (e.g., HNO₃, H₂O₂) to yield imines useful for asymmetric synthesis [3]. The bromoalkyl chain facilitates molecular tethering in drug conjugates and PROTACs (proteolysis-targeting chimeras), leveraging its spacer length (11 atoms from bromide to aromatic ring) optimized for cell membrane penetration. Computational profiling predicts high gastrointestinal absorption and blood-brain barrier permeability, suggesting utility in CNS-targeting agents [9].
Agrochemical and Material Science Potential
While less documented than pharmaceutical uses, the compound’s structural features suggest applicability in agrochemical intermediates. The dichlorobenzene moiety may confer herbicidal or fungicidal activity when incorporated into larger molecules, while the bromoalkyl chain enables tethering to bioactive heterocycles. Its ethylene glycol segment potentially enhances systemic mobility in plant tissues—a valuable property for systemic pesticides. In material science, it could serve in polymer cross-linking or as a monomer for functionalized polyethers.
Table 3: Industrial Applications as Synthetic Intermediate
Application Sector | Specific Role | Reaction Characteristics |
---|---|---|
Pharmaceutical (Vilanterol) | Alkylating agent for aminophenol precursor | One-pot alkylation/deprotection; no intermediate isolation |
Asymmetric Synthesis | Substrate for chiral imine formation | Heat/oxidant-catalyzed amination; high enantioselectivity |
PROTACs/Drug Conjugates | Bifunctional linker | Terminal bromide for nucleophile displacement; aromatic chlorines for cross-coupling |
Agrochemical Development | Scaffold for bioactive molecule synthesis | Ethylene glycol spacer enhances bioavailability |
The compound remains strictly designated for research purposes across commercial suppliers, reflecting its status as a non-pharmacological intermediate. Current production originates primarily from North American and European specialty chemical manufacturers, with stringent quality controls (HPLC >95% purity) ensuring batch reproducibility for sensitive synthetic applications [3] [4] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0